molecular formula C46H32N2O2 B3158032 4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde CAS No. 854938-56-0

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde

Cat. No. B3158032
M. Wt: 644.8 g/mol
InChI Key: VASLDPVPTAYLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde (4,4'-DBNAD) is a synthetic organic compound found in the family of dibenzaldehydes. It is a red crystalline solid that is soluble in various organic solvents, such as ethanol, benzene, and chloroform. 4,4'-DBNAD has attracted considerable attention due to its potential applications in the fields of organic synthesis, materials science, and medicine. In particular, 4,4'-DBNAD has been used as a starting material for the synthesis of various biologically active compounds.

Scientific Research Applications

Advanced Material Science

Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate highlights the use of biphenyl and naphthalene derivatives as luminescent dyes and wavelength shifters in scintillation applications. These materials are crucial for detecting and measuring radiation, showcasing the importance of such compounds in developing efficient and stable scintillators with enhanced optical properties (Salimgareeva & Kolesov, 2005).

Environmental Science

Pollution and Toxicology

Studies on polychlorinated naphthalenes (PCNs) and their impact on aquatic species and human exposure through diet indicate the environmental and health risks associated with naphthalene derivatives. Such research underscores the need for understanding the toxicological profiles of these compounds and their derivatives, including potential applications in monitoring and mitigating environmental pollution (Domingo, 2004).

Organic Synthesis and Chemistry

Synthetic Pathways

Investigations into the synthesis of 1,3-Dihydroxynaphthalene and other naphthalene derivatives provide insights into the methodologies for producing complex organic compounds. Such research is foundational for further applications in medicinal chemistry, material science, and environmental remediation (Zhang, 2005).

Photophysical Research

Dual Fluorescent Dyes

The development of novel photophysical models for the excited state properties of derivatives, including studies on N-phenyl-1,8-naphthalimides, illustrates the role of such compounds in creating advanced fluorescent dyes. These dyes have significant implications for quantitative analysis, internal calibration, and the exploration of dual fluorescence mechanisms (Begaye et al., 2010).

properties

IUPAC Name

4-[4-[4-(4-formyl-N-naphthalen-1-ylanilino)phenyl]-N-naphthalen-1-ylanilino]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H32N2O2/c49-31-33-15-23-39(24-16-33)47(45-13-5-9-37-7-1-3-11-43(37)45)41-27-19-35(20-28-41)36-21-29-42(30-22-36)48(40-25-17-34(32-50)18-26-40)46-14-6-10-38-8-2-4-12-44(38)46/h1-32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASLDPVPTAYLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857051
Record name 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde

CAS RN

854938-56-0
Record name 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(naphthalen-1-yl)azanediyl]}dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Reactant of Route 2
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Reactant of Route 3
Reactant of Route 3
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Reactant of Route 4
Reactant of Route 4
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Reactant of Route 5
Reactant of Route 5
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde
Reactant of Route 6
Reactant of Route 6
4,4'-([1,1'-Biphenyl]-4,4'-diylbis(naphthalen-1-ylazanediyl))dibenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.